5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Description
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H17Cl2F3N2OS and its molecular weight is 461.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds emphasizes the importance of novel synthesis methods, including microwave-assisted synthesis and crystal structure analysis through X-ray diffraction. For instance, the study by Saberi et al. (2009) demonstrates the microwave-assisted synthesis of a complex imidazole compound, highlighting the efficiency of modern synthetic techniques and the critical role of structural analysis in understanding compound properties (Saberi et al., 2009).
Chemical Interactions and Properties
The interaction of imidazole derivatives with various substituents, as studied by Klásek et al. (2010), provides insights into the chemical reactivity and potential applications of these compounds in creating novel pharmaceuticals or materials with unique properties (Klásek et al., 2010).
Potential Applications in Material Science
Compounds with imidazole cores are investigated for their applications in material science, such as in the development of metal-organic frameworks (MOFs) with specific luminescence and magnetic properties, as discussed by Wang et al. (2021). This suggests the potential use of similar compounds in creating functional materials for electronic, photonic, or magnetic applications (Wang et al., 2021).
Biological and Pharmacological Applications
While avoiding specifics on drug use, dosage, and side effects, it's noteworthy that structural analogs of the compound have been explored for their biological activities, including antimicrobial and anticancer properties. For example, studies on novel imidazole derivatives have assessed their effectiveness against specific types of cancer cells, indicating the broad therapeutic potential of these compounds in medicinal chemistry (Afsharirad et al., 2020).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N2OS/c1-12(2)11-29-19-26-10-18(13-3-8-16(21)17(22)9-13)27(19)14-4-6-15(7-5-14)28-20(23,24)25/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRVMLJRIRMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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